3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one
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Overview
Description
3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with an amino group, a chloropyridine moiety, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Chloropyridine Moiety: The chloropyridine group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Formation of the Propanone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and chloropyridine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminopiperidin-1-yl)-1-(6-fluoropyridin-3-yl)propan-1-one: Similar structure but with a fluorine atom instead of chlorine.
3-(4-Aminopiperidin-1-yl)-1-(6-bromopyridin-3-yl)propan-1-one: Similar structure but with a bromine atom instead of chlorine.
3-(4-Aminopiperidin-1-yl)-1-(6-methylpyridin-3-yl)propan-1-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the pyridine ring can influence its reactivity and interaction with molecular targets, differentiating it from its analogs.
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-13-2-1-10(9-16-13)12(18)5-8-17-6-3-11(15)4-7-17/h1-2,9,11H,3-8,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPZQQJHMHCTRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649608 |
Source
|
Record name | 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-81-1 |
Source
|
Record name | 3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-81-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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